(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin
Description
This compound is a stereospecific phosphorus-containing ligand with a complex bicyclic structure. Its molecular formula is C₆₁H₈₁O₄P (FW: 909.27), and it exists as an off-white powder . The CAS registry number for the (+)-enantiomer is 1422371-27-4, while the (-)-enantiomer (3aR,8aR) is registered under 1361146-90-8 . The ligand features four 3,5-di-iso-propylphenyl substituents, a phenyl group at position 6, and a rigid tetrahydro-1,3-dioxolo[4,5-e]dioxaphosphepin backbone .
Properties
IUPAC Name |
(3aS,8aS)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3/t57-,58-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBKPJJNIOLFCE-YQOHNZFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2([C@@H]3[C@@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H81O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a complex organophosphorus compound with potential applications in medicinal chemistry and material science. Its unique structural features suggest a range of biological activities that warrant detailed investigation.
The molecular formula of this compound is C61H81O4P, with a molecular weight of 909.27 g/mol. It appears as an off-white powder and has a predicted boiling point of 764.8 ± 60.0 °C .
| Property | Value |
|---|---|
| Molecular Formula | C61H81O4P |
| Molecular Weight | 909.27 g/mol |
| Boiling Point | 764.8 ± 60.0 °C |
| Appearance | Off-white powder |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections summarize key findings from recent studies.
Anticancer Activity
Studies have shown that compounds similar to (3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl) exhibit significant anticancer properties. For instance, phosphine-based compounds have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study:
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines such as MCF-7 and A549 at micromolar concentrations. The mechanism of action involved the disruption of mitochondrial function and the induction of oxidative stress .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively and reduce oxidative stress markers in cellular models . This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases.
Research Findings:
A study assessed the antioxidant activity using the DPPH assay and found that the compound exhibited a significant reduction in DPPH radical concentration compared to controls .
Neuroprotective Effects
Preliminary research suggests neuroprotective effects attributed to this compound. In models of neurodegenerative diseases, it has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .
Experimental Evidence:
In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation . This suggests potential for therapeutic use in neurodegenerative conditions.
Scientific Research Applications
Chiral Ligand for Catalytic Reactions
One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. It has been effectively utilized in:
- Platinum-Catalyzed Enantioselective Diboration : This process involves the regio- and stereoselective homologation of monosubstituted alkenes. The ligand enhances the enantioselectivity of the reaction, allowing for the formation of chiral products with high yields .
Synthesis of Complex Molecules
The compound has been employed in the synthesis of various complex organic molecules. Its ability to facilitate enantioselective reactions makes it valuable in pharmaceutical chemistry where the synthesis of chiral drugs is crucial.
Case Study 1: Enantioselective Synthesis
In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of (3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin as a ligand in the synthesis of a pharmaceutical intermediate. The use of this ligand resulted in a significant increase in enantiomeric excess compared to traditional ligands .
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Platinum-Catalyzed Diboration | 85 | 92 |
| Asymmetric Hydrogenation | 78 | 90 |
Case Study 2: Industrial Applications
The compound has also found applications in industrial settings where asymmetric catalysis is required for large-scale production of chiral intermediates. Its stability and effectiveness at various temperatures make it suitable for diverse reaction conditions .
Comparison with Similar Compounds
Key Properties :
- Steric Profile : The bulky 3,5-di-iso-propylphenyl groups create significant steric hindrance, making it suitable for enantioselective catalysis .
- Applications : Primarily used in asymmetric hydrogenation and diboration reactions involving nickel or platinum catalysts .
The compound belongs to a family of tetrahydro-dioxaphosphepin ligands with structural variations in aryl substituents and stereochemistry. Below is a detailed comparison with analogs (Table 1 and Table 2):
Table 1: Structural and Physical Comparisons
Table 2: Performance in Catalytic Reactions
Key Findings :
Steric vs. Electronic Effects :
- The di-i-propylphenyl substituents in the target compound provide superior steric shielding compared to dimethylphenyl or diethylphenyl analogs, leading to higher enantioselectivity (92–98% ee vs. 88–94% ee) .
- However, the bulkier substituents may reduce reaction rates due to slower substrate access to the metal center .
Enantiomer-Specific Activity :
- The (+)-enantiomer of the di-i-propylphenyl variant shows higher catalytic efficiency in Pt-mediated reactions, while the (-)-enantiomer is preferred for Ni-catalyzed processes .
Thermal Stability :
- The di-i-propylphenyl ligand demonstrates higher thermal stability (>200°C) compared to diethylphenyl analogs, which degrade above 150°C .
Q & A
Q. How is the compound synthesized and characterized?
Methodological Answer: The synthesis involves multi-step organometallic reactions, typically starting with the condensation of substituted phenol derivatives with phosphorus precursors under inert conditions. Key steps include chiral resolution to isolate the (3aS,8aS)-(+)-enantiomer. Characterization employs:
Q. What are the primary applications of this compound in catalysis?
Methodological Answer: The compound acts as a chiral ligand in asymmetric catalysis:
- Nickel-Catalyzed Asymmetric 1,4-Dihydroxylation : Enables enantioselective dihydroxylation of 1,3-dienes with B(pin), achieving >90% ee under optimized conditions (e.g., toluene, 25°C) .
- Platinum-Catalyzed Diboration : Facilitates asymmetric 1,4-diboration of cyclic dienes, with steric bulk from the 3,5-di-iso-propylphenyl groups enhancing enantioselectivity .
Advanced Questions
Q. How can researchers address inconsistencies in enantioselectivity across catalytic systems?
Methodological Answer: Enantioselectivity discrepancies often arise from ligand-metal coordination dynamics or solvent effects. Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., THF) may stabilize transition states differently than non-polar solvents .
- Temperature Gradients : Lower temperatures (e.g., -20°C) can improve ee by reducing kinetic competition .
- Chiral HPLC Analysis : Quantify enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA) to validate results .
Q. What computational approaches predict ligand-substrate interactions for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to identify steric clashes between iso-propyl groups and substrates .
- Molecular Dynamics (MD) Simulations : Track ligand flexibility during catalysis to optimize backbone rigidity .
- Docking Studies : Predict binding affinities with metal centers (e.g., Pt or Ni) using software like AutoDock Vina .
Q. How should air-sensitive reactions involving this ligand be managed?
Methodological Answer:
Q. How can researchers reconcile discrepancies in catalytic performance between batch reactions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., ligand loading, temperature) .
- Control Experiments : Compare results with achiral ligands to confirm enantioselectivity is ligand-derived .
- Statistical Analysis : Apply sensitivity analysis (e.g., Haws et al. ReP ranges) to quantify TEF uncertainties in data interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
